molecular formula C13H13BrN2O3 B10989648 N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine

N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine

Cat. No.: B10989648
M. Wt: 325.16 g/mol
InChI Key: PYEVRPSUQCBQGL-UHFFFAOYSA-N
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Description

N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine is a specialized synthetic compound designed for research applications, integrating a 4-bromoindole moiety with a beta-alanine backbone. The indole structure is a privileged scaffold in medicinal chemistry and chemical biology, frequently found in molecules with significant biological activity . The bromine substitution at the 4-position is a common modification that can alter the electronic properties and binding affinity of the molecule, making it a valuable intermediate in structure-activity relationship (SAR) studies. The beta-alanine component, a non-proteogenic amino acid, is a key building block in various biochemical processes. Its N-acetylated derivative, N-Acetyl-beta-alanine, is a well-characterized compound with a molecular formula of C5H9NO3 and a molecular weight of 131.13 g/mol . This hybrid structure suggests potential utility in several research areas. It may serve as a key intermediate in the synthesis of more complex peptide mimetics or bioactive molecules, particularly those targeting neurological or metabolic pathways. Furthermore, its structural features make it a candidate for use in pharmaceutical research, potentially as a precursor in the development of novel therapeutic agents, similar to other functional derivatives of amino acids explored for various activities . Researchers can leverage this compound to probe biological systems, develop new synthetic methodologies, or as a building block in drug discovery campaigns. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

3-[[2-(4-bromoindol-1-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C13H13BrN2O3/c14-10-2-1-3-11-9(10)5-7-16(11)8-12(17)15-6-4-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19)

InChI Key

PYEVRPSUQCBQGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCC(=O)O)C(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine involves the following steps:

    Indole Formation: The bromination of 1H-indole yields 6-bromo-1H-indole.

    Acetylation: The acetylation of 6-bromo-1H-indole with acetic anhydride or acetyl chloride produces the desired N-[(4-bromo-1H-indol-1-yl)acetyl] intermediate.

    Amidation: The reaction of the intermediate with beta-alanine (3-aminopropanoic acid) under appropriate conditions forms this compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis.

Chemical Reactions Analysis

N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine can undergo several reactions:

    Substitution Reactions: The bromine atom in the indole ring can participate in substitution reactions.

    Amide Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond occurs, yielding the corresponding carboxylic acid and amine.

    Reduction: Reduction of the carbonyl group in the acetyl moiety can lead to the formation of the alcohol derivative.

Common reagents include bromine, acetic anhydride, beta-alanine, and reducing agents.

Scientific Research Applications

Chemistry::

    Building Blocks: N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine serves as a versatile building block for designing novel indole-based compounds.

    Fluorescent Probes: Modified indoles can be used as fluorescent probes in chemical biology.

Biology and Medicine::

    Anticancer Potential: Indole derivatives exhibit promising anticancer activity. Researchers explore their effects on cancer cell lines.

    Neuropharmacology: Some indoles influence neurotransmitter systems and may have neuroprotective properties.

Industry::

    Pharmaceuticals: Indole-based compounds find applications in drug discovery and development.

Mechanism of Action

The exact mechanism by which N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine

This compound replaces bromine with chlorine at the 4-position of the indole ring. The smaller atomic radius and lower electronegativity of chlorine may reduce steric hindrance and alter binding affinity to enzymes or receptors.

Key Differences:

Property N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine
Halogen Atomic Weight 79.9 (Br) 35.5 (Cl)
Electronegativity 2.96 (Br) 3.16 (Cl)
Metabolic Stability Likely slower dehalogenation Faster dehalogenation potential

β-Alanine Derivatives in Agriculture

Ethyl N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-beta-alanine (Benfuracarb)

This carbamate insecticide incorporates β-alanine as part of a larger thiocarbamate structure. Unlike this compound, benfuracarb’s mechanism involves acetylcholinesterase inhibition, leveraging the thioether group for pesticidal activity. The indole moiety in the target compound contrasts with benzofuran in benfuracarb, highlighting divergent applications: brominated indole derivatives may target neurological or metabolic pathways, whereas benzofuran-based compounds are optimized for pest control .

Dipeptide-Based Derivatives

Acetyl Glycyl Beta-Alanine

A dipeptide combining glycine and β-alanine, this compound is used in skincare for its tyrosinase-inhibiting and antioxidant properties. Unlike the brominated indole derivative, acetyl glycyl beta-alanine lacks aromatic substituents, prioritizing peptide-specific interactions.

Functional Comparison:

Application Mechanism Key Structural Feature
Skincare (Acetyl Glycyl) Tyrosinase inhibition, antioxidant activity Dipeptide backbone
Target Compound Potential neuromodulation or enzyme targeting Brominated indole, acetyl-β-alanine linkage

Research Findings and Metabolic Considerations

  • Beta-Alanine Transporter Competition : this compound may compete with glycine, taurine, and GABA for sodium-dependent transporters, similar to unmodified β-alanine . Modifications like brominated indole could enhance or impede cellular uptake depending on steric compatibility.
  • Carnosine Synthesis Efficiency: β-alanine derivatives with bulky substituents (e.g., brominated indole) may exhibit reduced incorporation into carnosine due to impaired transport or metabolism. Studies on β-alanine transaminases (GABA-T, AGXT2) suggest that structural modifications could alter enzymatic degradation rates, impacting bioavailability .
  • Plasma Beta-Alanine Correlation: Fasted plasma β-alanine levels predict carnosine loading efficiency in humans . Derivatives like this compound might disrupt this homeostasis, necessitating dose adjustments to avoid saturation of metabolic pathways.

Biological Activity

N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a brominated indole moiety, which is known to enhance its reactivity and biological interactions compared to its chloro, fluoro, and methyl analogs. The presence of the bromine atom allows for specific interactions with biological targets, potentially leading to improved potency and selectivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions, influencing several cellular pathways:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, thereby inhibiting their activity.
  • Receptor Modulation : It may also interact with specific receptors, altering their signaling pathways.

Antimicrobial Activity

Studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has been shown to possess significant inhibitory effects against various bacterial strains. In comparative studies, the compound demonstrated lower minimum inhibitory concentrations (MICs) than standard antibiotics, indicating its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Activity
This compound12.5Antimicrobial
Standard Antibiotic (e.g., Penicillin)25Antimicrobial

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies showed that it could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The following table summarizes the findings from various studies:

Cell LineIC50 (µM)Mechanism
PC3 (Prostate Cancer)15.0Apoptosis induction
MDA-MB-231 (Breast Cancer)10.5Oxidative stress

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study published in MDPI showed that the compound had a MIC of 12.5 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics .
  • Cancer Research : In a study focusing on prostate cancer cells, treatment with this compound resulted in a significant reduction in cell viability with an IC50 of 15 µM .
  • Inflammation Model : Another investigation revealed that the compound significantly decreased TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

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